p53 (17-26), FITC labeled

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

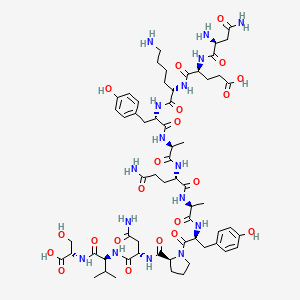

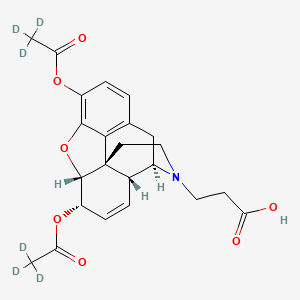

p53 (17-26), FITC labeled: is a synthetic peptide derived from the tumor suppressor protein p53. This peptide consists of amino acids 17 to 26 of the p53 protein and is labeled with fluorescein isothiocyanate (FITC) through an LC spacer. The p53 protein plays a crucial role in maintaining genome stability and preventing cancer development by regulating cell cycle and apoptosis. The FITC labeling allows for the visualization and tracking of the peptide in various biological assays, making it a valuable tool in cancer research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of p53 (17-26), FITC labeled involves solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process includes the following steps:

Coupling: The first amino acid is attached to a resin through its carboxyl group.

Deprotection: The protecting group on the amino acid’s amino group is removed.

Elongation: Subsequent amino acids are coupled to the growing peptide chain.

Cleavage: The completed peptide is cleaved from the resin.

FITC Labeling: The peptide is labeled with fluorescein isothiocyanate through an LC spacer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency, with rigorous quality control measures in place .

Análisis De Reacciones Químicas

Types of Reactions: p53 (17-26), FITC labeled primarily undergoes the following types of reactions:

Substitution Reactions: The peptide can participate in substitution reactions where specific amino acids are replaced with analogs to study structure-activity relationships.

Conjugation Reactions: The FITC label can be conjugated to other molecules or surfaces for various applications.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as amino acid analogs and coupling agents are used under mild conditions to avoid peptide degradation.

Conjugation Reactions: Reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides are commonly used for conjugation reactions.

Major Products Formed:

Substitution Reactions: Modified peptides with altered amino acid sequences.

Conjugation Reactions: FITC-labeled peptides conjugated to other molecules or surfaces

Aplicaciones Científicas De Investigación

Chemistry:

Fluorescent Labeling: p53 (17-26), FITC labeled is used as a fluorescent probe in various chemical assays to study peptide interactions and binding affinities.

Biology:

Cellular Imaging: The FITC label allows for the visualization of the peptide in live cells, aiding in the study of cellular uptake and localization.

Protein-Protein Interactions: The peptide is used to investigate interactions between p53 and its binding partners, such as Mdm-2.

Medicine:

Cancer Research: this compound is utilized in cancer research to study the role of p53 in tumor suppression and to develop potential therapeutic strategies.

Industry:

Mecanismo De Acción

Molecular Targets and Pathways: p53 (17-26), FITC labeled exerts its effects by binding to the Mdm-2 protein, a negative regulator of p53. This binding inhibits the interaction between p53 and Mdm-2, leading to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest or apoptosis in response to cellular stress or DNA damage. The FITC label allows for the tracking of the peptide’s localization and interactions within cells .

Comparación Con Compuestos Similares

p53 (17-26) Unlabeled: This peptide lacks the FITC label and is used in studies where fluorescence is not required.

p53 (1-16) FITC Labeled: This peptide consists of amino acids 1 to 16 of p53 and is also labeled with FITC. It is used to study different regions of the p53 protein.

p53 (17-26) Biotin Labeled: This peptide is labeled with biotin instead of FITC and is used in applications requiring biotin-streptavidin interactions.

Uniqueness: p53 (17-26), FITC labeled is unique due to its specific amino acid sequence and fluorescent labeling. The FITC label provides a convenient and versatile tool for visualizing and tracking the peptide in various biological assays. Its ability to bind to Mdm-2 and stabilize p53 makes it a valuable tool in cancer research and drug development .

Propiedades

Fórmula molecular |

C87H113N15O22S |

|---|---|

Peso molecular |

1753.0 g/mol |

Nombre IUPAC |

(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C87H113N15O22S/c1-45(2)34-62(75(89)112)95-78(115)63(35-46(3)4)96-76(113)60(22-15-16-32-88)94-81(118)66(38-50-43-91-59-21-14-13-20-54(50)59)98-79(116)64(36-47(5)6)97-82(119)67(42-73(110)111)99-83(120)68(44-103)101-80(117)65(37-49-18-10-8-11-19-49)100-84(121)74(48(7)104)102-77(114)61(30-31-72(108)109)93-71(107)23-12-9-17-33-90-86(125)92-51-24-27-56-55(39-51)85(122)124-87(56)57-28-25-52(105)40-69(57)123-70-41-53(106)26-29-58(70)87/h8,10-11,13-14,18-21,24-29,39-41,43,45-48,60-68,74,91,103-106H,9,12,15-17,22-23,30-38,42,44,88H2,1-7H3,(H2,89,112)(H,93,107)(H,94,118)(H,95,115)(H,96,113)(H,97,119)(H,98,116)(H,99,120)(H,100,121)(H,101,117)(H,102,114)(H,108,109)(H,110,111)(H2,90,92,125)/t48-,60+,61+,62+,63+,64+,65+,66+,67+,68+,74+/m1/s1 |

Clave InChI |

RBIXFLZTJZPWTB-ILNOWEQPSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O |

SMILES canónico |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)CCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

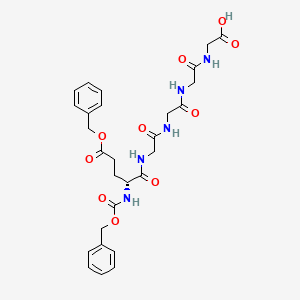

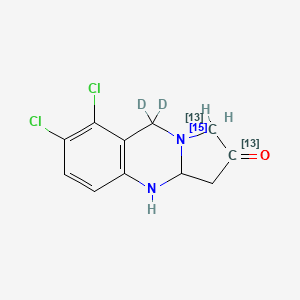

![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)